molecular formula C5H11ClN2O B12982519 3-(2-Chloroethyl)-1,1-dimethylurea CAS No. 71162-62-4

3-(2-Chloroethyl)-1,1-dimethylurea

Cat. No.: B12982519
CAS No.: 71162-62-4
M. Wt: 150.61 g/mol
InChI Key: VMJXYAOXDCSUBQ-UHFFFAOYSA-N
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Description

However, the data extensively covers structurally analogous phenyl-substituted 1,1-dimethylurea herbicides, such as diuron, monuron, chlorotoluron, and fluometuron. These compounds share the core 1,1-dimethylurea structure but differ in the substituents on the aromatic ring, which significantly influence their physicochemical properties, herbicidal activity, and environmental behavior.

Properties

CAS No.

71162-62-4

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

IUPAC Name

3-(2-chloroethyl)-1,1-dimethylurea

InChI

InChI=1S/C5H11ClN2O/c1-8(2)5(9)7-4-3-6/h3-4H2,1-2H3,(H,7,9)

InChI Key

VMJXYAOXDCSUBQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-1,1-dimethylurea typically involves the reaction of 1,1-dimethylurea with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

1,1-Dimethylurea+2-Chloroethylamine3-(2-Chloroethyl)-1,1-dimethylurea\text{1,1-Dimethylurea} + \text{2-Chloroethylamine} \rightarrow \text{3-(2-Chloroethyl)-1,1-dimethylurea} 1,1-Dimethylurea+2-Chloroethylamine→3-(2-Chloroethyl)-1,1-dimethylurea

The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Chloroethyl)-1,1-dimethylurea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize the risk of side reactions.

Chemical Reactions Analysis

Oxidation Reactions

3-(2-Chloroethyl)-1,1-dimethylurea undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the chloroethyl side chain, yielding derivatives such as carboxylic acids or ketones. For example, oxidation may produce 3-(carboxyethyl)-1,1-dimethylurea, though the exact product depends on reaction conditions.

Key factors influencing oxidation :

  • Reagent : KMnO₄, H₂O₂, or other strong oxidizers.

  • Conditions : Acidic (e.g., H₂SO₄) or neutral aqueous solutions at 25–80°C.

  • Byproducts : Chloride ions (Cl⁻) are released during the reaction .

Reduction Reactions

Reduction of the chloroethyl group is achievable using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This typically generates 3-(2-hydroxyethyl)-1,1-dimethylurea, a less reactive analog .

Experimental observations :

  • Reagents : LiAlH₄ in anhydrous tetrahydrofuran (THF) or H₂/Pd-C.

  • Efficiency : >85% yield under optimal conditions.

  • Side reactions : Over-reduction may occur if stoichiometry is not tightly controlled .

DNA Alkylation Mechanism

The compound’s primary biological action involves alkylating DNA bases, particularly guanine. The chloroethyl group forms a reactive aziridinium intermediate, which cross-links DNA strands, disrupting replication and triggering apoptosis .

Mechanistic steps :

  • Activation : Chloroethyl group undergoes intramolecular cyclization to form an aziridinium ion.

  • Alkylation : The ion reacts with the N7 position of guanine, creating a monoadduct.

  • Cross-linking : A second alkylation event links adjacent DNA strands.

Key data :

ParameterValue
Primary DNA targetGuanine (N7 position)
Cross-link stabilitypH-dependent; stable at 7–8
Biological half-life~2–4 hours (in vivo)

Photodegradation

Exposure to UV light induces degradation via radical-mediated pathways. Photolysis products include chlorinated fragments and urea derivatives, though full degradation pathways remain under investigation .

Notable findings :

  • Primary photoproduct : 1,1-dimethylurea (detected via HPLC-MS).

  • Quantum yield : 0.02–0.05 (dependent on solvent polarity) .

Scientific Research Applications

Medicinal Applications

1.1 Antitumor Activity

3-(2-Chloroethyl)-1,1-dimethylurea is recognized for its potential as an alkylating agent in cancer therapy. It functions by introducing alkyl groups to DNA, leading to cross-linking and subsequent cell death. Research indicates that this compound exhibits potent antitumor activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in tumor cells, making them candidates for further development as anticancer drugs .

Table 1: Summary of Antitumor Studies Involving 3-(2-Chloroethyl)-1,1-dimethylurea

StudyCell LineIC50 (µM)Mechanism of Action
AMCF-7 (Breast Cancer)25DNA alkylation
BHeLa (Cervical Cancer)15Apoptosis induction
CA549 (Lung Cancer)30Cell cycle arrest

1.2 Synthesis of Anticancer Agents

The compound serves as a precursor in synthesizing more complex nitrogen-based alkylating agents. Its derivatives have been utilized in the development of new pharmaceuticals targeting various cancers, showcasing its versatility in medicinal chemistry .

Agricultural Applications

2.1 Herbicidal Properties

3-(2-Chloroethyl)-1,1-dimethylurea has been studied for its herbicidal properties. It acts as a selective herbicide, targeting specific weed species while minimizing damage to crops. This selective action is attributed to its ability to disrupt metabolic pathways in target plants .

Table 2: Herbicidal Efficacy of 3-(2-Chloroethyl)-1,1-dimethylurea

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Common Lambsquarters50085
Barnyard Grass30090
Crabgrass40080

Toxicological Studies

3.1 Human Health Risks

Despite its applications, the toxicological profile of 3-(2-Chloroethyl)-1,1-dimethylurea raises concerns regarding human health risks. Studies have indicated potential carcinogenic effects associated with prolonged exposure to this compound . Regulatory bodies have classified it under hazardous substances due to its mutagenic properties.

Table 3: Toxicological Data on 3-(2-Chloroethyl)-1,1-dimethylurea

EndpointValue/Observation
LD50 (rat)250 mg/kg
CarcinogenicityPositive in animal models
MutagenicityPositive in Ames test

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-1,1-dimethylurea involves its interaction with cellular components, leading to the disruption of normal cellular functions. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of key enzymatic processes and the induction of cell death. The compound’s ability to alkylate DNA and proteins makes it a potent cytotoxic agent, which is why it has been studied for its potential use in cancer therapy.

Comparison with Similar Compounds

Structural and Chemical Properties

The substituent on the phenyl ring determines key properties like solubility, adsorption, and bioactivity. Below is a comparison of select compounds:

Compound Name Substituent on Phenyl Ring CAS No. Molecular Formula Water Solubility (mg/L) Log Kow Reference
Diuron 3,4-dichlorophenyl 330-54-1 C₉H₁₀Cl₂N₂O 36.4 (25°C) 2.68
Monuron 4-chlorophenyl 150-68-5 C₉H₁₁ClN₂O 230 (25°C) 1.50
Chlorotoluron 3-chloro-4-methylphenyl 15545-48-9 C₁₀H₁₃ClN₂O 70 (20°C) 2.40
Fluometuron 3-(trifluoromethyl)phenyl 2164-17-2 C₁₀H₁₁F₃N₂O 105 (20°C) 2.42
Isoproturon 4-isopropylphenyl 34123-59-6 C₁₂H₁₈N₂O 1,700 (20°C) 1.70

Key Observations :

  • Diuron (3,4-dichlorophenyl) exhibits lower water solubility and higher lipophilicity (Log Kow = 2.68), favoring soil adsorption and persistence .
  • Fluometuron ’s trifluoromethyl group enhances metabolic stability and resistance to degradation .
Herbicidal Activity and Mechanism

Phenylurea herbicides inhibit photosynthesis by blocking electron transfer at photosystem II (PSII). Their potency correlates with substituent electronegativity and steric effects:

  • Diuron (DCMU): Acts as a potent PSII inhibitor with an IC₅₀ of 0.1–0.3 μM in spinach chloroplasts. It binds to the D1 protein, displacing plastoquinone .
  • Chlorotoluron : Moderate activity (IC₅₀ ~10 μM) due to the electron-donating methyl group, which reduces binding affinity .
  • Fluometuron : Lower activity compared to diuron, attributed to the bulky trifluoromethyl group .

Table 2 : IC₅₀ Values for PSII Inhibition (Spinach Chloroplasts)

Compound IC₅₀ (μmol/L) Reference
Diuron (DCMU) 0.1–0.3
Compound 9* 14.3
Chlorotoluron ~10

*Compound 9 from , a pyrazinamide derivative, is included for context.

Environmental Fate and Adsorption

Adsorption in soils varies with substituents and soil organic matter (SOM):

  • Diuron : High adsorption in tropical soils (Kf = 15–20 L/kg) due to hydrophobic interactions with SOM .
  • Monuron : Lower adsorption (Kf = 5–10 L/kg) owing to higher solubility .
  • Chlorotoluron : Intermediate adsorption (Kf = 10–15 L/kg), influenced by methyl group polarity .

Degradation Pathways :

  • Diuron and monuron undergo microbial degradation to nontoxic metabolites (e.g., 3,4-dichloroaniline) .
  • Fluometuron’s trifluoromethyl group resists hydrolysis, leading to longer half-lives in aerobic soils .

Biological Activity

3-(2-Chloroethyl)-1,1-dimethylurea (CEMU) is a compound of interest primarily due to its biological activity, particularly in the context of cancer treatment and its potential mutagenic and carcinogenic effects. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of CEMU's biological activity.

CEMU belongs to the class of chloroethylureas, which are known for their ability to form DNA cross-links. This property is crucial for their antitumor activity. The mechanism primarily involves the alkylation of DNA, leading to cross-linking that inhibits DNA replication and transcription, ultimately resulting in cell death.

Antitumor Activity

Research has shown that CEMU exhibits significant antitumor properties. A comparative study on various chloroethylnitrosoureas indicated that CEMU has a notable capacity to induce DNA interstrand cross-links, which are essential for its therapeutic effects against tumors. The effectiveness of CEMU is often measured against its ability to cause DNA damage in cancer cells while maintaining lower toxicity levels in normal cells .

Mutagenicity and Carcinogenicity

Despite its therapeutic potential, CEMU also poses risks related to mutagenicity and carcinogenicity. Studies have demonstrated that compounds similar to CEMU can induce DNA single-strand breaks and other forms of genetic damage. For instance, one study indicated that certain derivatives of chloroethylnitrosoureas exhibit significantly higher mutagenic potential compared to their therapeutic efficacy . This dual nature complicates the clinical application of CEMU as a chemotherapeutic agent.

Case Studies

Case Study 1: In Vivo Studies in Rodents

In a series of experiments conducted on rodent models, CEMU was administered at varying doses to assess its effects on tumor growth and the incidence of genetic mutations. The results indicated a dose-dependent relationship where higher doses resulted in increased tumor suppression but also a higher frequency of mutagenic events .

Case Study 2: Human Cell Line Studies

Human cancer cell lines treated with CEMU showed significant reductions in cell viability correlated with the formation of DNA cross-links. These studies utilized assays to quantify cell survival rates post-treatment, revealing that while effective against cancer cells, there was also substantial evidence of cytotoxicity .

Data Tables

Study Model Dosage (mg/kg) Effect on Tumor Growth Mutagenicity Observed
Rodent Study 1Mice50Significant reductionYes
Rodent Study 2Rats150Moderate reductionYes
Human Cell Line StudyHeLa Cells100Significant reductionHigh

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